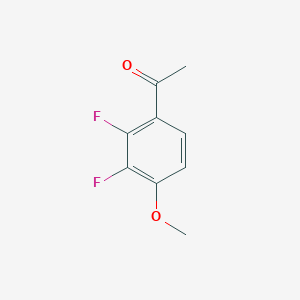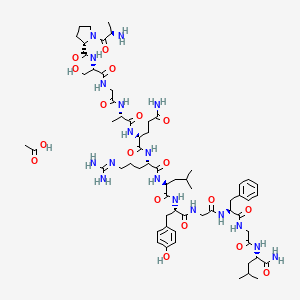
Thalidomide-O-acetamido-C2-alkyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-O-acetamido-C2-alkyne is a synthetic compound that has garnered attention in the field of medicinal chemistry. This compound is a derivative of thalidomide, a drug known for its immunomodulatory and anti-inflammatory properties.
Métodos De Preparación
The synthesis of Thalidomide-O-acetamido-C2-alkyne involves several steps, starting with the modification of the thalidomide molecule. The key steps include:
Acetylation: Introduction of an acetamido group to the thalidomide structure.
Alkyne Addition: Incorporation of a C2-alkyne group to the modified thalidomide.
The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the acetylation and alkyne addition reactions. Industrial production methods may employ large-scale reactors and continuous flow systems to optimize yield and purity .
Análisis De Reacciones Químicas
Thalidomide-O-acetamido-C2-alkyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamido and alkyne groups can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include organic solvents, acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Thalidomide-O-acetamido-C2-alkyne has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Employed in the development of PROTACs (PROteolysis TArgeting Chimeras) for targeted protein degradation.
Medicine: Investigated for its potential in treating various diseases, including cancer and autoimmune disorders.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug discovery
Mecanismo De Acción
The mechanism of action of Thalidomide-O-acetamido-C2-alkyne involves its interaction with specific molecular targets. The compound binds to cereblon, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex. This binding induces the recruitment of target proteins to the ligase complex, leading to their ubiquitination and subsequent degradation. This mechanism is crucial for its role in targeted protein degradation and therapeutic applications .
Comparación Con Compuestos Similares
Thalidomide-O-acetamido-C2-alkyne can be compared with other thalidomide derivatives such as lenalidomide and pomalidomide. While all these compounds share a common thalidomide backbone, this compound is unique due to its acetamido and alkyne modifications, which enhance its specificity and efficacy in targeted protein degradation. Similar compounds include:
Lenalidomide: Known for its immunomodulatory and anti-cancer properties.
Pomalidomide: Used in the treatment of multiple myeloma.
Thalidomide-PEG derivatives: Employed in various research applications for their enhanced solubility and bioavailability
Propiedades
Fórmula molecular |
C19H17N3O6 |
|---|---|
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
N-but-3-ynyl-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
InChI |
InChI=1S/C19H17N3O6/c1-2-3-9-20-15(24)10-28-13-6-4-5-11-16(13)19(27)22(18(11)26)12-7-8-14(23)21-17(12)25/h1,4-6,12H,3,7-10H2,(H,20,24)(H,21,23,25) |
Clave InChI |
GWPSRPYADCVTBG-UHFFFAOYSA-N |
SMILES canónico |
C#CCCNC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


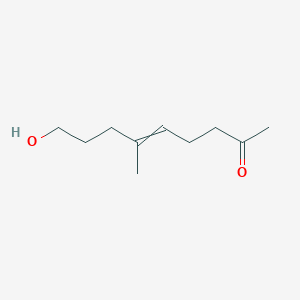


![[1,4]Benzothiazino[2,3-b]phenothiazine](/img/structure/B14760924.png)
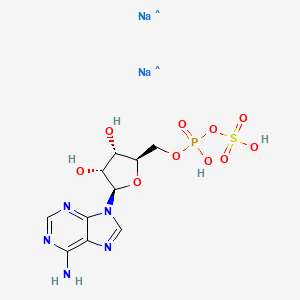
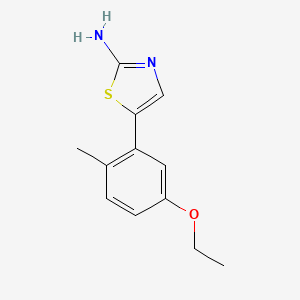
![2-Propanesulfonic acid, 1-[(4-hydrazinylphenyl)sulfonyl]-2-methyl-](/img/structure/B14760935.png)
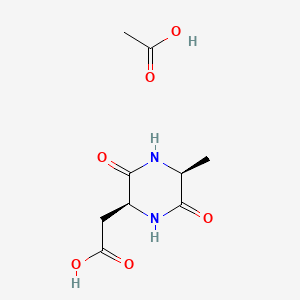
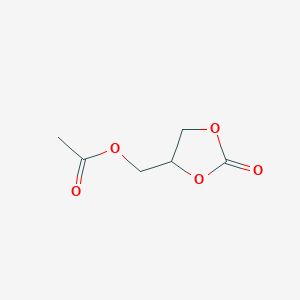

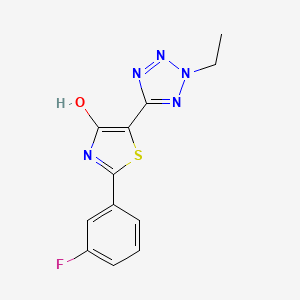
![tert-butyl 2-oxo-1-phenyl-1,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride](/img/structure/B14760954.png)
